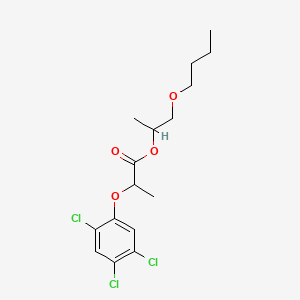
Kuron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kuron is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and its ability to participate in a wide range of chemical reactions. This compound is utilized in various industries, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kuron involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. One common synthetic route includes the following steps:
Initial Formation: The starting materials undergo a condensation reaction, typically in the presence of a strong acid or base catalyst, to form an intermediate compound.
Intermediate Transformation: The intermediate compound is then subjected to a series of reactions, such as oxidation or reduction, to modify its functional groups.
Final Assembly: The final step involves the coupling of the modified intermediate with another reactant to form this compound. This step often requires precise temperature control and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Processing: Reactants are combined in a large vessel, and the reaction is allowed to proceed to completion before the product is isolated.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
化学反応の分析
Types of Reactions
Kuron undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions of this compound typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Kuron has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of Kuron involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit key enzymes involved in cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
特性
CAS番号 |
2317-24-0 |
|---|---|
分子式 |
C16H21Cl3O4 |
分子量 |
383.7 g/mol |
IUPAC名 |
1-butoxypropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-4-5-6-21-9-10(2)22-16(20)11(3)23-15-8-13(18)12(17)7-14(15)19/h7-8,10-11H,4-6,9H2,1-3H3 |
InChIキー |
FMFKNGWZEQOWNK-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


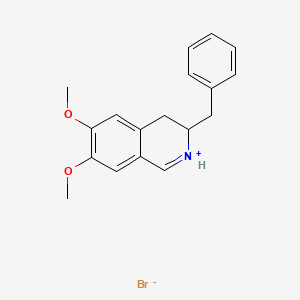

![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)

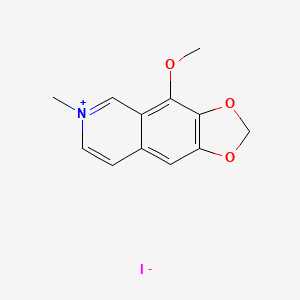
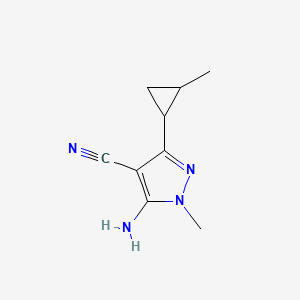
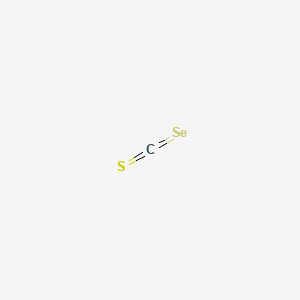
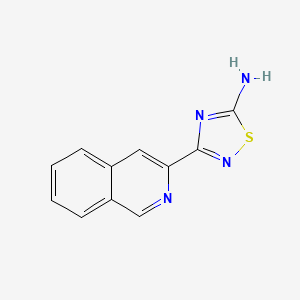
![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
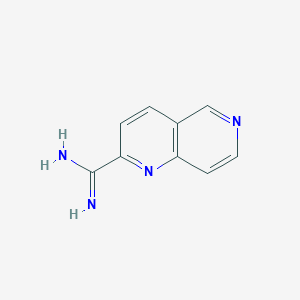
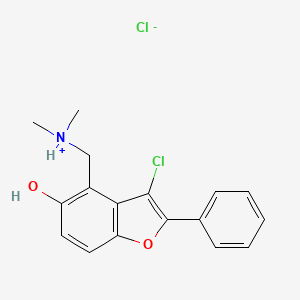
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
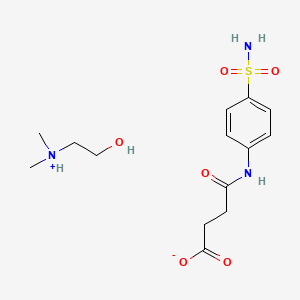
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
